9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
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Overview
Description
9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride typically involves multiple steps, starting with the formation of the benzoxepin core structure
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of substituted benzoxepin derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies, aiding in the understanding of cellular processes and signaling pathways.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as neurological disorders and inflammation.
Industry: Its unique chemical properties make it valuable in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one: A closely related compound with a similar structure but lacking the amine group.
N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Another derivative with a methyl group at the 7-position.
Uniqueness: 9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
9-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-6-2-4-8-9(12)5-3-7-14-11(8)10;/h2,4,6,9H,3,5,7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBSYXIQRKMWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCCC2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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